1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

説明

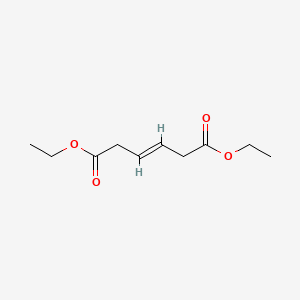

“1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is a chemical compound that is closely related to the tetrazolium dye MTT . The MTT assay is a colorimetric assay for assessing cell metabolic activity . NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present . These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color .

Synthesis Analysis

The synthesis of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” and its derivatives has been reported in various scientific papers . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is closely related to the tetrazolium dye MTT . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” are primarily related to its reduction to formazan in the MTT assay . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .科学的研究の応用

Generation of Structurally Diverse Compounds

- Diverse Compound Synthesis : 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine serves as a starting material for synthesizing various compounds. It participates in alkylation and ring closure reactions, leading to the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines, among others, showcasing its utility in generating structurally diverse libraries (Roman, 2013).

Modification of Hydrogels for Medical Applications

- Hydrogel Modification : This compound is used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the hydrogels' swelling properties and thermal stability, making them suitable for medical applications like antibacterial and antifungal uses (Aly & El-Mohdy, 2015).

Antimicrobial and Anticancer Properties

- Biological Activities : 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine-related compounds demonstrate notable biological activities. Compounds derived from it have shown strong antimicrobial activity and potential in DNA protection against oxidative damage. They also exhibit cytotoxicity against certain cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

Structural and Spectroscopic Studies

- Chemical Structure Analysis : This compound is pivotal in the synthesis of aminothiazole derivatives. Studies focus on their chemical structure using spectroscopic techniques and density functional theory, providing insights into their bioactive potential (Adeel et al., 2017).

DNA Cleavage and Antioxidant Properties

- DNA Cleavage and Antioxidant Activity : Derivatives of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, when used in metal complexes, have shown significant nuclease activity and antioxidant properties. These findings suggest potential applications in biochemistry and pharmaceuticals (Babu et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitor : Thiazoles synthesized from this compound are effective as corrosion inhibitors for copper, demonstrating around 90% efficiency in certain conditions. This suggests their utility in materials science, especially in preventing metal corrosion (Farahati et al., 2019).

Development of Dynamin GTPase Inhibitors

- Dynamin GTPase Inhibition : It's instrumental in the development of second-generation dynamin GTPase inhibitors, showing promise in cell biology research and potential therapeutic applications (Gordon et al., 2013).

特性

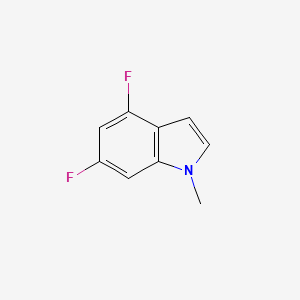

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXJDEYOCZAXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=C(S1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)

![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)